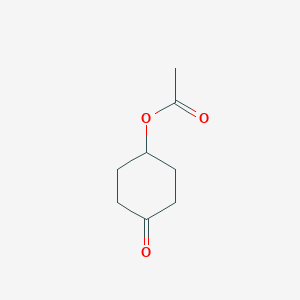

4-Oxocyclohexyl acetate

Description

4-Oxocyclohexyl acetate (CAS: 41043-88-3) is a cyclic ketone ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. It is synthesized via oxidation and acetylation of cyclohexyl derivatives. For example, a mixture of cis- and trans-isomers of this compound was prepared by reacting an ester precursor with calcium hypochlorite in acetonitrile, water, and acetic acid at 0°C . The compound is commonly used as a chemical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals . Its structure features a ketone group at the 4-position of the cyclohexane ring and an acetate ester, contributing to its reactivity in nucleophilic acyl substitution and oxidation reactions.

Properties

IUPAC Name |

(4-oxocyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(9)11-8-4-2-7(10)3-5-8/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMRTOLIRJUOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340581 | |

| Record name | 4-Oxocyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41043-88-3 | |

| Record name | 4-(Acetyloxy)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41043-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxocyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxocyclohexyl acetate can be synthesized through several methods. One common synthetic route involves the acetylation of 4-hydroxycyclohexanone. The reaction typically uses acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxocyclohexyl acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-oxocyclohexyl acetic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-hydroxycyclohexyl acetate.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Oxocyclohexyl acetic acid.

Reduction: 4-Hydroxycyclohexyl acetate.

Substitution: Various substituted cyclohexyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Oxocyclohexyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Oxocyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and signaling pathways, modulating various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-oxocyclohexyl acetate with five analogous esters, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₂O₃ | 156.18 | 41043-88-3 | Cyclohexyl ring with 4-ketone and acetate |

| Ethyl 2-(4-oxocyclohexyl)acetate | C₁₀H₁₆O₃ | 184.23 | N/A | Ethyl ester with 4-ketone and acetic chain |

| Methyl 2-(4-oxocyclohexyl)acetate | C₉H₁₄O₃ | 170.21 | 66405-41-2 | Methyl ester with 4-ketone and acetic chain |

| Methyl 2-(4-oxocyclohexylidene)acetate | C₉H₁₂O₃ | 168.19 | 91158-10-0 | Cyclohexylidene (conjugated double bond) |

| 4-Oxopentyl acetate | C₇H₁₂O₃ | 144.17 | 5185-97-7 | Linear pentyl chain with 4-ketone |

| 4-(4-Oxocyclohexyl)phenyl acetate | C₁₄H₁₆O₃ | 232.27 | 156139-91-2 | Phenyl group attached to cyclohexyl acetate |

Key Comparisons:

Ethyl 2-(4-oxocyclohexyl)acetate Synthesis: Prepared via photocatalytic methods using ethyl bromoacetate and cyclohexanone derivatives, yielding 62% purity after column chromatography . Applications: Used in peptide and polymer synthesis due to its ethyl ester group, which offers better hydrolytic stability compared to methyl esters .

Methyl 2-(4-oxocyclohexyl)acetate

- Structure : Differs from this compound by replacing the cyclohexyl oxygen with a methyl ester-linked acetic chain.

- Reactivity : The methyl ester group enhances electrophilicity, making it reactive in Michael addition reactions .

Methyl 2-(4-oxocyclohexylidene)acetate

- Structural Feature : The cyclohexylidene group introduces conjugation, stabilizing the molecule and altering UV-Vis absorption properties .

- Applications : Used in materials science for synthesizing light-sensitive polymers .

4-Oxopentyl Acetate

- Volatility : The linear pentyl chain increases volatility compared to cyclic analogs, making it suitable for fragrance formulations .

- Limitations : Less thermally stable than cyclohexyl derivatives due to the absence of a rigid ring structure .

4-(4-Oxocyclohexyl)phenyl acetate

- Applications : The phenyl group enhances lipophilicity, enabling use in drug delivery systems. However, steric hindrance from the phenyl ring reduces reaction rates in ester hydrolysis .

Critical Analysis of Divergences

- Synthetic Challenges: this compound’s cis/trans isomer mixture complicates purification, as noted in failed silica gel column chromatography attempts . In contrast, ethyl and methyl analogs are synthesized with higher stereochemical control .

- Reactivity: The cyclohexylidene derivative (CAS 91158-10-0) exhibits unique photochemical properties due to conjugation, unlike non-conjugated analogs .

Biological Activity

4-Oxocyclohexyl acetate, with the chemical formula , is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a cyclohexyl ring with a carbonyl (oxo) group and an acetate moiety. This unique structure allows it to participate in various chemical reactions and biological interactions. The compound is known to undergo oxidation, reduction, and substitution reactions, leading to the formation of various biologically active metabolites.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It acts as a substrate for various enzymes, which can lead to the formation of metabolites that modulate physiological processes. The compound has been studied for its potential role in anti-inflammatory pathways through inhibition of enzymes such as 5-lipoxygenase, which is crucial in the arachidonic acid pathway associated with inflammation.

Anti-Inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit 5-lipoxygenase activity, thereby reducing inflammatory responses in various models. For instance, experimental models involving ear edema and lung inflammation have shown promising results.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes suggests its potential therapeutic applications. A study highlighted that structural modifications of similar compounds resulted in varying degrees of enzyme inhibition, emphasizing the importance of specific functional groups in determining biological activity .

Case Studies

Study 1: Inhibition of 5-Lipoxygenase

- Objective : To evaluate the anti-inflammatory potential of this compound.

- Methodology : The compound was tested against 5-lipoxygenase using enzyme activity assays.

- Results : Significant inhibition was observed, indicating potential for therapeutic use in inflammatory conditions.

Study 2: Structural Activity Relationship (SAR) Analysis

- Objective : To investigate the SAR of derivatives related to this compound.

- Methodology : Various analogs were synthesized and tested for their biological activity.

- Results : The presence of certain functional groups was crucial for maintaining enzyme inhibitory activity. For example, compounds with hydroxyl and oxo groups showed enhanced efficacy compared to those lacking these features .

Data Summary

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Inhibits 5-lipoxygenase | Modulates inflammatory pathways |

| Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | Anti-inflammatory | Inhibits arachidonic acid pathway enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.